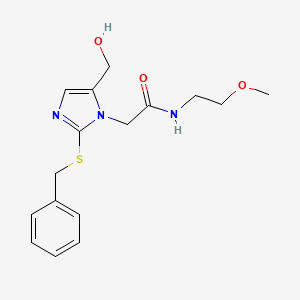

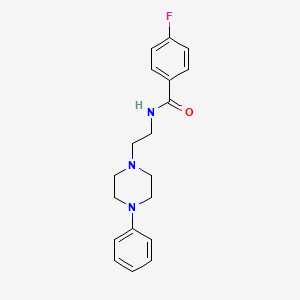

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

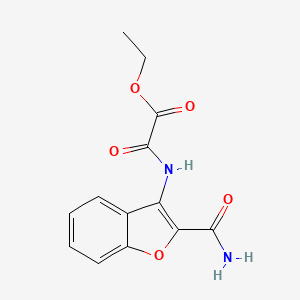

1-(3-Phenylpropyl)-1H-imidazole-4-carbaldehyde (PPCA) is a compound belonging to the family of imidazole-4-carbaldehydes. It is a colorless solid with a melting point of 65-67 °C and a boiling point of 205-207 °C. PPCA is an important intermediate in the synthesis of imidazole-4-carbaldehyde derivatives and is widely used in drug synthesis and development. In addition, PPCA has been used in a variety of scientific research applications due to its unique properties.

科学的研究の応用

Synthesis and Antioxidant Activity

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde derivatives, similar to 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These derivatives showed significant antioxidant potency, with some showing greater activity than standard antioxidants (Sudha, Subbaiah, & Mahalakshmi, 2021).

Structural Studies and Complexation Stability Constants

Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has been conducted. This includes the study of new chiral and achiral derivatives, their synthesis, structural studies, and the determination of complexation stability constants with metal ions (Pařík & Chlupatý, 2014).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde have been explored. This includes the derivation of the N-1 atom of the imidazole ring with different alkyl groups and conversion into various compounds that could exhibit biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).

Copper-Catalyzed Oxidative Coupling Reactions

A method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This method features high atom economy and mild conditions, making it functionally group-compatible (Li et al., 2015).

Novel Synthesis of 2-Amino-1H-imidazol-4-carbaldehyde Derivatives

A novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives has been achieved. These derivatives have been used as building blocks in the efficient synthesis of 2-aminoimidazole alkaloids, demonstrating their utility in medicinal chemistry (Ando & Terashima, 2010).

Synthesis of pH-Sensitive Spin Probes

Research has been conducted on the synthesis of pH-sensitive spin probes starting from 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. This includes the preparation of novel nitroxides, which are stable and useful for various analytical applications (Kirilyuk et al., 2003).

作用機序

Target of Action

It’s structurally related to 3-phenylpropylamine , which is known to interact with enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.

Mode of Action

Compounds with similar structures have been shown to interact with their targets by binding to the active sites of the enzymes, thereby influencing their activity . This interaction can lead to changes in the enzyme’s function, potentially altering various biological processes.

Biochemical Pathways

Related compounds such as 3-phenylpropionic acid have been shown to influence the intestinal epithelial barrier function via ahr signaling . This suggests that 1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde might also interact with similar biochemical pathways, affecting their downstream effects.

特性

IUPAC Name |

1-(3-phenylpropyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-10-13-9-15(11-14-13)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIRFFGQIDZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=C(N=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-phenylpropyl)-1H-imidazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)

![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)

![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)